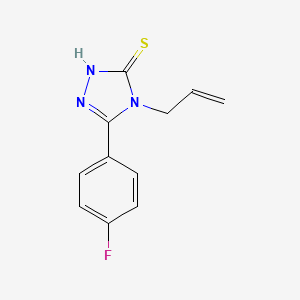

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant biological activity.

Properties

IUPAC Name |

3-(4-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSRFFUUYVAHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365767 | |

| Record name | 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

205806-31-1 | |

| Record name | 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antifungal Activity :

- Studies have shown that compounds containing triazole rings exhibit significant antifungal properties. For instance, 4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its efficacy against various fungal strains. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its penetration into fungal cell membranes .

- Anticancer Potential :

- Enzyme Inhibition :

Agricultural Applications

- Fungicides :

- Plant Growth Regulators :

Material Science

- Coordination Chemistry :

- Sensors :

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of triazole derivatives demonstrated that this compound exhibited significant inhibition against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be substantially lower than that of traditional antifungal agents, indicating potential for clinical use.

Case Study 2: Cancer Cell Apoptosis

In vitro studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in breast cancer cells, triggering apoptosis through mitochondrial pathways. These findings suggest a promising role for this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects .

Comparison with Similar Compounds

Similar Compounds

- 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-ylthio)methyl]-4-phenyl(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- 2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide

Uniqueness

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities compared to other similar compounds. Its allyl and fluorophenyl groups contribute to its enhanced antimicrobial and antifungal properties .

Biological Activity

4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 205806-31-1) is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀FN₃S. It features a triazole ring substituted with an allyl group and a fluorophenyl moiety. The presence of the thiol group contributes to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 235.28 g/mol |

| CAS Number | 205806-31-1 |

| Chemical Structure | Chemical Structure |

| Hazard Classification | Irritant |

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:

1. Antifungal Activity

Triazoles are well-known for their antifungal properties. They inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. Research indicates that this compound exhibits significant antifungal activity against several strains of fungi.

2. Anticancer Activity

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various pathways:

- Cytotoxicity : In vitro studies showed that this compound has cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 27.3 |

| HCT-116 | 6.2 |

3. Anti-inflammatory Effects

Research has also suggested that triazoles can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. The compound has shown promise in reducing inflammation markers in various experimental models.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

In a study examining the cytotoxic effects on MCF-7 and HCT-116 cells, it was found that the compound significantly inhibited cell proliferation and induced apoptosis through both intrinsic and extrinsic pathways .

Study 2: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of several triazole derivatives against Candida species. The results indicated that this compound had comparable activity to established antifungals like fluconazole .

Study 3: Anti-inflammatory Properties

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this triazole derivative resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazide intermediates followed by alkylation. A common approach involves:

Formation of thiosemicarbazide : React 4-fluorophenylacetic acid with thiosemicarbazide in ethanol under reflux (6–8 hours) .

Cyclization : Use NaOH (10% w/v) to cyclize the intermediate into the triazole-thiol core .

Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide in DMF at 80°C for 4–6 hours .

Key Variables :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.

- Temperature : Higher temperatures (80–100°C) reduce reaction time but may increase side products.

- Yield Optimization : Yields range from 60–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer: Essential techniques include:

- ¹H/¹³C NMR : Confirm allyl group presence (δ 5.1–5.9 ppm for vinyl protons) and fluorophenyl substitution (J = 8–10 Hz for para-fluorine coupling) .

- LC-MS : Verify molecular ion [M+H]⁺ at m/z 293.3 (C₁₁H₁₀FN₃S) .

- Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Resolving Contradictions : - If NMR signals overlap (e.g., allyl vs. aromatic protons), use 2D NMR (COSY, HSQC) .

- Cross-reference with computational data (DFT-predicted chemical shifts) to confirm assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide functionalization of the triazole-thiol core?

Methodological Answer:

DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to identify reactive sites (e.g., sulfur atom for alkylation, triazole N for coordination) .

Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic behavior. For example, the thiol group’s HOMO suggests susceptibility to oxidation .

Docking Studies : Model interactions with biological targets (e.g., fungal CYP51 for antifungal activity predictions) .

Q. What strategies address low yields in Mannich base derivatization of this compound?

Methodological Answer: Mannich reactions often suffer from competing side reactions. Mitigation strategies include:

Controlled pH : Maintain pH 8–9 using ammonium acetate to favor imine formation .

Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes vs. 6 hours) and improve regioselectivity .

Catalyst Optimization : Use ZnCl₂ (5 mol%) to accelerate the three-component reaction (amine, formaldehyde, triazole-thiol) .

Q. Case Study :

Q. How do structural modifications (e.g., S-alkylation, fluorophenyl substitution) impact biological activity?

Methodological Answer:

S-Alkylation : Replace the thiol proton with alkyl/aryl groups to enhance lipophilicity and membrane permeability. For example:

- Allyl vs. Benzyl Groups : Allyl derivatives show higher antifungal activity (MIC = 8 µg/mL vs. Candida spp.) due to improved cellular uptake .

Fluorophenyl Substitution : The para-fluoro group enhances electronic effects, increasing binding to hydrophobic enzyme pockets (e.g., fungal lanosterol demethylase) .

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structure validation?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in bond lengths/angles (e.g., S–C bond = 1.75 Å vs. DFT-predicted 1.73 Å) .

Spectral Overlays : Compare experimental IR (ν(S–H) = 2550 cm⁻¹) with computational spectra to validate tautomeric forms .

Thermogravimetric Analysis (TGA) : Confirm stability up to 200°C, ruling out decomposition during characterization .

Q. What are the best practices for optimizing reaction scalability without compromising purity?

Methodological Answer:

Solvent Selection : Replace DMF with recyclable solvents (e.g., PEG-400) to simplify purification .

Flow Chemistry : Scale up microwave-assisted reactions using continuous flow systems (yield consistency >90%) .

Quality Control : Implement in-line LC-MS monitoring to detect impurities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.